6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique structure that includes a chromeno[2,3-c]pyrrole core, which is fused with a thiazole ring and substituted with nitrophenyl and dimethyl groups. The presence of these functional groups and the heterocyclic nature of the compound make it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzaldehyde derivative, with a diketone under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.
Substitution with Nitrophenyl and Dimethyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group, leading to the formation of sulfoxides or nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under acidic or basic conditions facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and their interactions with various reagents.
Biology
Biologically, the compound’s derivatives may exhibit interesting pharmacological activities, such as antimicrobial, antifungal, or anticancer properties. Research often focuses on modifying the structure to enhance these activities.
Medicine
In medicine, potential applications include the development of new therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
Industrially, the compound could be used in the synthesis of advanced materials, dyes, or as intermediates in the production of other complex molecules.
Mechanism of Action
The mechanism by which 6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group, for example, can participate in electron transfer reactions, while the thiazole ring may bind to metal ions or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-1-(4-aminophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with an amino group instead of a nitro group.
6,7-Dimethyl-1-(4-methylphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more versatile in various applications.
Properties
CAS No. |
632320-87-7 |
---|---|
Molecular Formula |
C22H15N3O5S |
Molecular Weight |
433.44 |
IUPAC Name |
6,7-dimethyl-1-(4-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H15N3O5S/c1-11-9-15-16(10-12(11)2)30-20-17(19(15)26)18(13-3-5-14(6-4-13)25(28)29)24(21(20)27)22-23-7-8-31-22/h3-10,18H,1-2H3 |
InChI Key |
ISZYJXOVZBAYIE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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